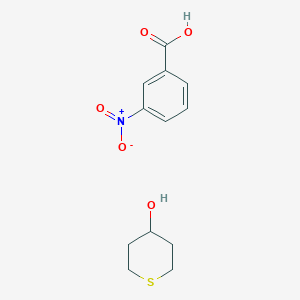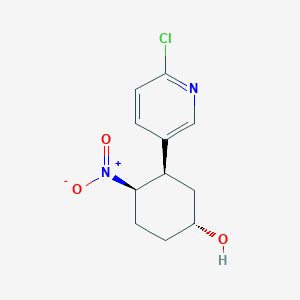
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- is a complex organic compound characterized by its cyclohexanol backbone with a 6-chloro-3-pyridinyl and a 4-nitro substituent. The stereochemistry of the compound is specified by the (1R,3R,4R) configuration, indicating the spatial arrangement of the atoms around the cyclohexanol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- typically involves multi-step organic reactions. The starting materials often include cyclohexanol derivatives, chlorinated pyridines, and nitrating agents. The reaction conditions may involve:
Nitration: Using nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: Employing reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Coupling Reactions: Utilizing catalysts such as palladium or copper to couple the pyridine ring to the cyclohexanol backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): For maintaining consistent reaction conditions.
Distillation and Crystallization: For purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Halogenation or alkylation reactions where the chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, halogenating agents.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of amino-cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1S,3S,4S)-: Differing in stereochemistry.
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3S,4R)-: Differing in stereochemistry.
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1S,3R,4S)-: Differing in stereochemistry.
Uniqueness
The uniqueness of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its stereoisomers.
Properties
CAS No. |
820215-74-5 |
|---|---|
Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(1R,3R,4R)-3-(6-chloropyridin-3-yl)-4-nitrocyclohexan-1-ol |
InChI |
InChI=1S/C11H13ClN2O3/c12-11-4-1-7(6-13-11)9-5-8(15)2-3-10(9)14(16)17/h1,4,6,8-10,15H,2-3,5H2/t8-,9-,10-/m1/s1 |
InChI Key |
ZTVHGTFNXVIDJE-OPRDCNLKSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C[C@@H]1O)C2=CN=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CC(C(CC1O)C2=CN=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)

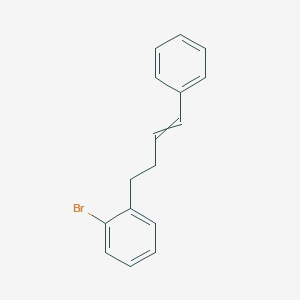
![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)
![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
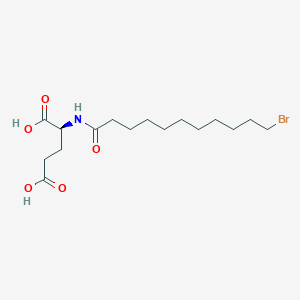
![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)
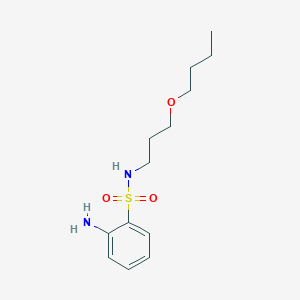
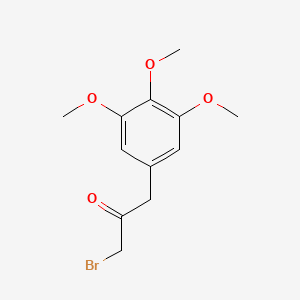
![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
